Cas no 853127-43-2 (N3-(Furan-2-ylmethyl)-β-alaninamide)

N3-(Furan-2-ylmethyl)-β-alaninamide is a furan-functionalized β-alanine derivative characterized by its unique structural motif combining a furan ring with an amide-terminated β-alanine backbone. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly for the development of peptidomimetics or bioactive molecules due to its hybrid heterocyclic-carboxylic acid framework. The furan ring enhances electron-rich properties, facilitating further functionalization, while the β-alaninamide moiety offers compatibility with peptide coupling strategies. Its balanced polarity and moderate molecular weight (~182.2 g/mol) contribute to favorable solubility in common organic solvents, enabling efficient purification and handling. The compound's structural features suggest possible applications in medicinal chemistry, such as scaffold diversification or as a precursor for furan-containing pharmacophores.
N3-(Furan-2-ylmethyl)-β-alaninamide structure
853127-43-2 structure
Product Name:N3-(Furan-2-ylmethyl)-β-alaninamide
CAS No:853127-43-2
MF:C8H12N2O2
MW:168.193081855774
CID:1073844
PubChem ID:4691998
Update Time:2025-07-02

N3-(Furan-2-ylmethyl)-β-alaninamide Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-Furylmethyl)amino]propanamide
    • 853127-43-2
    • 3-{[(furan-2-yl)methyl]amino}propanamide
    • AKOS005289724
    • 3-(2-furylmethylamino)propanamide
    • 3-(furan-2-ylmethylamino)propanamide
    • BBL023690
    • N~3~-(furan-2-ylmethyl)-beta-alaninamide
    • 3-[(furan-2-ylmethyl)amino]propanamide
    • STL257130
    • N3-(Furan-2-ylmethyl)-β-alaninamide
    • MDL: MFCD01475861
    • Inchi: 1S/C8H12N2O2/c9-8(11)3-4-10-6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H2,9,11)
    • InChI Key: HOJDEFJNISXNEY-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CNCCC(N)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 68.3Ų

N3-(Furan-2-ylmethyl)-β-alaninamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N3-(Furan-2-ylmethyl)-β-alaninamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F600448-10mg
N3-(Furan-2-ylmethyl)-β-alaninamide
853127-43-2
10mg
$ 50.00 2022-06-04
TRC
F600448-50mg
N3-(Furan-2-ylmethyl)-β-alaninamide
853127-43-2
50mg
$ 135.00 2022-06-04
TRC
F600448-100mg
N3-(Furan-2-ylmethyl)-β-alaninamide
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100mg
$ 230.00 2022-06-04
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